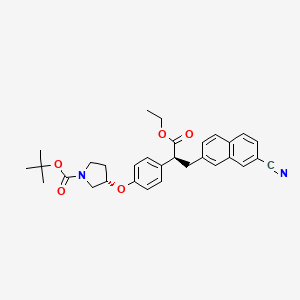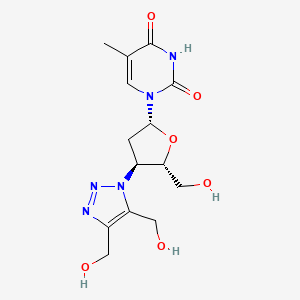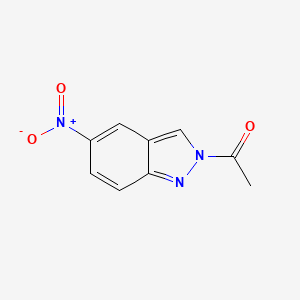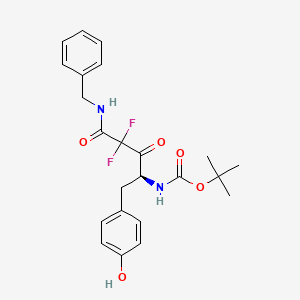
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes difluoro, hydroxyphenyl, and dioxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester involves multiple steps, including the introduction of difluoro and hydroxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Aplicaciones Científicas De Investigación
Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamic acid derivatives with different substituents, such as:
- Carbamic acid, (3,3-difluoro-1-((4-methoxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,3-difluoro-1-((4-chlorophenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of Carbamic acid, (3,3-difluoro-1-((4-hydroxyphenyl)methyl)-2,4-dioxo-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
148797-20-0 |
|---|---|
Fórmula molecular |
C23H26F2N2O5 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-5-(benzylamino)-4,4-difluoro-1-(4-hydroxyphenyl)-3,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H26F2N2O5/c1-22(2,3)32-21(31)27-18(13-15-9-11-17(28)12-10-15)19(29)23(24,25)20(30)26-14-16-7-5-4-6-8-16/h4-12,18,28H,13-14H2,1-3H3,(H,26,30)(H,27,31)/t18-/m0/s1 |
Clave InChI |
NOVVCLRXWROCGF-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


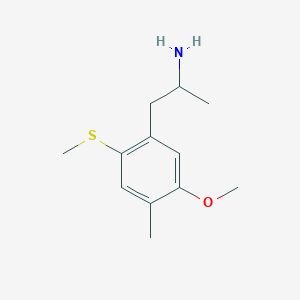

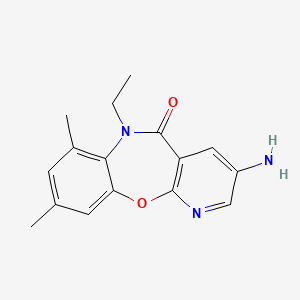
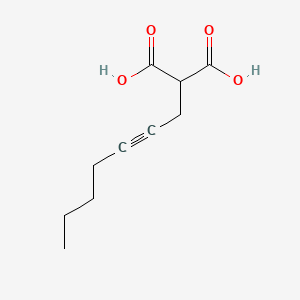
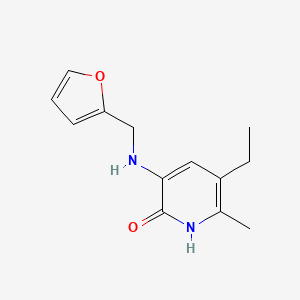


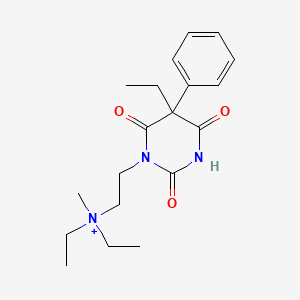
![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)

![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
